MK2-IN-3

概要

説明

MK2-IN-3は、マイトジェン活性化プロテインキナーゼ活性化プロテインキナーゼ2(MK-2)の強力かつ選択的な阻害剤です。 この化合物は、インビトロおよびインビボ研究の両方において、腫瘍壊死因子アルファ(TNFα)の産生を著しく減少させる可能性を示しています 。this compoundは主に、さまざまな生物学的プロセスと疾患におけるMK-2の役割を研究するために、科学研究で使用されています。

科学的研究の応用

MK2-IN-3は、以下を含む幅広い科学研究の用途があります。

化学: MK-2阻害剤の化学的特性と反応性を研究するために使用されます。

生物学: 細胞シグナル伝達経路におけるMK-2の役割と、さまざまな生物学的プロセスへの影響を理解するための研究で使用されます。

作用機序

MK2-IN-3は、MK-2の活性を選択的に阻害することによってその効果を発揮します。 この阻害は、MK-2によって制御される下流のシグナル伝達経路を混乱させ、TNFα、インターロイキン6、インターロイキン17などの炎症性サイトカインの産生を減少させます 。 関与する分子標的と経路には、p38マイトジェン活性化プロテインキナーゼ経路と、炎症性サイトカインをコードするmRNAの安定化が含まれます 。

類似の化合物との比較

類似の化合物

CC-99677: 炎症性疾患の治療における可能性で知られる、MK-2の別の選択的阻害剤です.

This compoundの独自性

This compoundは、IC50値が8.5 nMであるため、MK-2の阻害における高い選択性と効力によって際立っています 。これは、さまざまな生物学的プロセスと疾患におけるMK-2の特定の役割を理解するための研究において、貴重なツールとなります。

将来の方向性

The future directions of this compound could involve further exploration of its biological activity, particularly its inhibitory activity against MK-2/MAPKAP-K2 . It could also be interesting to investigate its potential applications in other biological contexts, given its ability to modulate kinase activity .

生化学分析

Biochemical Properties

MK2-IN-3 is a highly selective inhibitor of MAPKAP-K2 (MK-2), with an IC50 value of 8.5 nM . It exhibits selectivity over other kinases such as MK-3, MK-5, ERK2, MNK1, and p38a . This compound interacts with MK-2 by binding to its ATP-binding site, thereby inhibiting its kinase activity. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNFα in both U937 cells and in vivo models .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to inflammation and stress responses. By inhibiting MK-2, this compound reduces the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β . This inhibition affects cell signaling pathways, including the p38 MAPK pathway, which is crucial for the regulation of inflammatory responses and cell survival . Additionally, this compound has been reported to induce autophagy through the phosphorylation of Beclin 1, a key protein involved in the autophagy process .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of MK-2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates such as heat shock protein 27 (Hsp27) and tristetraprolin (TTP), which are involved in the regulation of mRNA stability and cytokine production . By inhibiting MK-2, this compound disrupts the p38 MAPK signaling pathway, leading to reduced production of pro-inflammatory cytokines and modulation of cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained inhibitory effects on MK-2 activity over time . Studies have shown that this compound can reduce TNFα production in U937 cells with an IC50 of 4.4 μM . Additionally, in vivo studies have indicated that this compound can inhibit TNFα production in rat models following a single oral dose

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound can lead to a more pronounced reduction in pro-inflammatory cytokine production . At very high doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in preclinical and clinical studies . The compound’s efficacy and safety profile in animal models highlight its potential for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the p38 MAPK signaling axis . By inhibiting MK-2, this compound affects the stability and translation of mRNAs encoding pro-inflammatory cytokines . This modulation of mRNA stability and translation is crucial for the regulation of inflammatory responses and cellular stress . The compound’s interaction with enzymes and cofactors in these pathways underscores its potential as a therapeutic agent.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s solubility and stability in various solvents, such as DMSO, facilitate its cellular uptake and distribution . Additionally, this compound’s ability to reduce TNFα production in both in vitro and in vivo models indicates its effective distribution and activity within biological systems .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on MK-2 . The compound’s localization is influenced by its interaction with MK-2 and the p38 MAPK signaling pathway . By inhibiting MK-2 in the cytoplasm, this compound disrupts the phosphorylation of downstream substrates and modulates cellular stress responses . This subcellular localization is critical for the compound’s activity and therapeutic potential.

準備方法

合成経路と反応条件

反応条件には通常、有機溶媒、触媒、および制御された温度の使用が含まれ、目的の化学変換が効率的に行われるようにします 。

工業生産方法

MK2-IN-3の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボの合成手順のスケールアップになります。 これには、反応条件の最適化、より大きな反応容器の使用、および厳格な品質管理によって最終生成物の純度と一貫性を確保することが含まれます 。

化学反応の分析

反応の種類

MK2-IN-3は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、還元剤を使用して、水素の付加または酸素の除去を伴います。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはアルデヒドを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります 。

類似化合物との比較

Similar Compounds

CC-99677: Another selective inhibitor of MK-2, known for its potential in treating inflammatory diseases.

CMPD1: A compound with similar inhibitory effects on MK-2, used in cancer research.

Uniqueness of MK2-IN-3

This compound stands out due to its high selectivity and potency in inhibiting MK-2, with an IC50 value of 8.5 nM . This makes it a valuable tool in research for understanding the specific role of MK-2 in various biological processes and diseases.

特性

IUPAC Name |

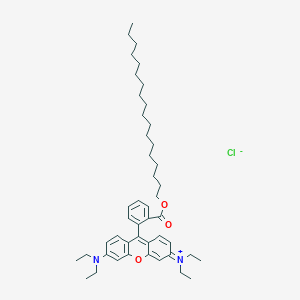

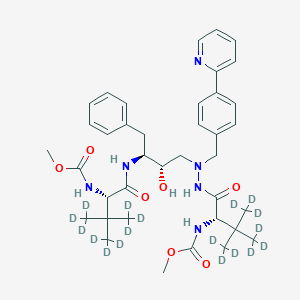

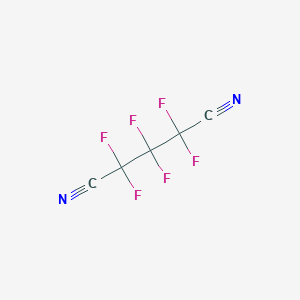

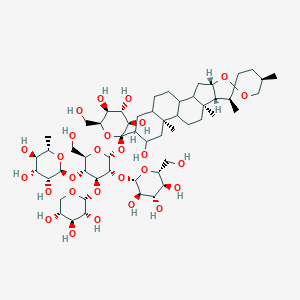

2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15/h1-5,7,9-12,25H,6,8H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFLADWRSCINST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。